2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
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Overview
Description
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties, making it valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the reaction between 2-ethylthioamide and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring. The reaction conditions often require a controlled pH and temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Similar structure but lacks the ethyl group.
2-Methyl-1,3-thiazolidine-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
Thiazolidine-2,4-dione: Contains a dione functionality instead of a carboxylic acid.
Uniqueness
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, also known by its IUPAC name (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, is a cyclic secondary amino acid derivative characterized by a thiazolidine structure. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant applications.
- Molecular Formula : C7H14ClNO2S
- Molecular Weight : 177.71 g/mol
- Structure : The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which is crucial for its biological activity.
Biological Activities
Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds based on the thiazolidine scaffold have shown significant potential as anticancer agents. For example, studies suggest that these compounds can inhibit various enzymes and affect multiple cell lines, indicating a multi-target action mechanism .
- A specific case study demonstrated that methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exhibited promising results against cancer cell lines, suggesting that structural modifications can enhance efficacy.
- Antioxidant Properties :
- Enzyme Inhibition :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Binding Affinity : Interaction studies have indicated that the compound has notable binding affinities with certain enzymes and receptors, which can modulate their activity and influence cellular processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiazolidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl thiazolidine-4-carboxylate | Similar thiazolidine structure | Antiviral activity |
Thiazolidinedione | Contains a carbonyl group adjacent to sulfur | Antidiabetic properties |
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride | Unique ethyl substitution | Enhanced solubility and bioactivity |
This table highlights how structural variations influence the pharmacological properties of thiazolidine derivatives.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity :
- Synthesis and Evaluation :
Properties
IUPAC Name |
2-ethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-5-7-4(3-10-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOVNIVTWYXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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